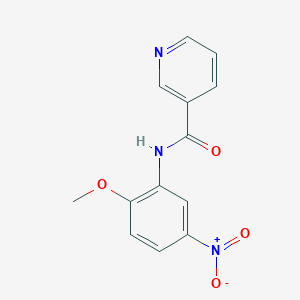![molecular formula C13H18F2N2O B5698534 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE is a piperazine derivative that has been synthesized and studied for its ability to modulate the activity of certain receptors in the brain and improve cognitive function.
Mécanisme D'action
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor by binding to a different site on the receptor than the neurotransmitter glutamate. This results in increased calcium influx into the neuron, which is necessary for synaptic plasticity and learning and memory processes. This compound also enhances the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models and has potential therapeutic applications in various neurological and psychiatric disorders. It has been found to enhance learning and memory processes, reduce anxiety, and improve social behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments, including its ability to enhance cognitive function and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol, including further studies on its mechanism of action, toxicity, and safety in humans. This compound has potential therapeutic applications in various neurological and psychiatric disorders, and further research is needed to determine its efficacy and potential side effects. Additionally, this compound may have applications in other fields, such as neuroprotection and neuroregeneration. Further research is needed to explore these potential applications.
Méthodes De Synthèse
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzylamine with ethylene oxide followed by the addition of piperazine. The resulting product is then reduced to produce this compound. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of this compound.
Applications De Recherche Scientifique
2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been found to enhance the activity of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Propriétés
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSFUSWLGQZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
